molecular formula C12H13NO2S B2852723 2-(1H-Indol-3-ylsulfanyl)-butyric acid CAS No. 164659-62-5

2-(1H-Indol-3-ylsulfanyl)-butyric acid

Cat. No.: B2852723
CAS No.: 164659-62-5
M. Wt: 235.3
InChI Key: KLZVWSGAPZREFX-UHFFFAOYSA-N
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Description

“2-(1H-Indol-3-ylsulfanyl)-butyric acid” is a compound that belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of fundamental interest to organic and medicinal chemists . The synthesis of “this compound” was initiated by esterification 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to ethyl 2-(1H-indol-3-yl)acetate . This was then reacted with hydrazine hydrate in methanol to achieve 2-(1H-indol-3-yl)acetohydrazide .


Molecular Structure Analysis

The structural characterization of synthesized compounds was done by 1H-NMR, 13C-NMR, IR, and EI-MS spectral data . The molecular weight of the compound is 207.25 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include esterification, reaction with hydrazine hydrate, and reaction with a variety of arylsulfonyl chlorides .

Safety and Hazards

The safety data sheet for a similar compound, 2-(1H-indol-3-yl)acetic acid, advises against food, drug, pesticide, or biocidal product use . It’s recommended for use only in laboratory chemicals .

Future Directions

Indole derivatives have attracted increasing attention in recent years due to their wide range of biological activities . They are important types of molecules and natural products and play a significant role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, it is expected that more research will be conducted on “2-(1H-Indol-3-ylsulfanyl)-butyric acid” and other indole derivatives in the future.

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-2-10(12(14)15)16-11-7-13-9-6-4-3-5-8(9)11/h3-7,10,13H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZVWSGAPZREFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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